molecular formula C10H14N2O4S B1270872 N-Boc-amino-4-methylthiazole-5-carboxylic acid CAS No. 302963-94-6

N-Boc-amino-4-methylthiazole-5-carboxylic acid

Cat. No. B1270872
CAS RN: 302963-94-6
M. Wt: 258.3 g/mol
InChI Key: FHNRXEYKJBDNKP-UHFFFAOYSA-N
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Description

“N-Boc-amino-4-methylthiazole-5-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C10H14N2O4S and a molecular weight of 258.296 .


Synthesis Analysis

The synthesis of N-Boc-amino-4-methylthiazole-5-carboxylic acid involves the use of Boc-protected amines and amino acids. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular structure of N-Boc-amino-4-methylthiazole-5-carboxylic acid consists of a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom, and a carboxylic acid group . The compound also contains a Boc-protected amino group .


Chemical Reactions Analysis

The Boc group in N-Boc-amino-4-methylthiazole-5-carboxylic acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)17-8(11-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNRXEYKJBDNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373525
Record name N-Boc-amino-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-amino-4-methylthiazole-5-carboxylic acid

CAS RN

302963-94-6
Record name N-Boc-amino-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-amino-4-methylthiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-tert-butoxycarbonylamino-4-methyl-thiazole-5-carboxylic acid ethyl ester (4.3 g) and sodium hydroxide (10 N, 2.5 mL) in MeOH (80 mL) is heated at 50° C. overnight. The mixture is cooled, concentrated in vacuo, diluted with water and acidified to pH 4-5 with 2 N HCl. The solid is collected by filtration and dried to give the title compound.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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